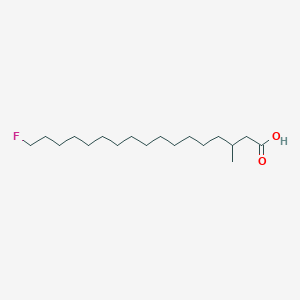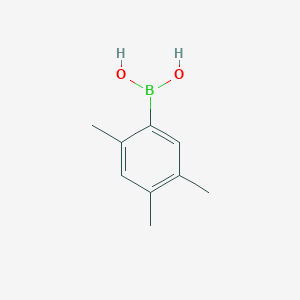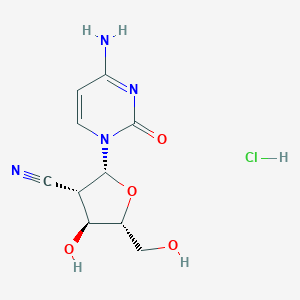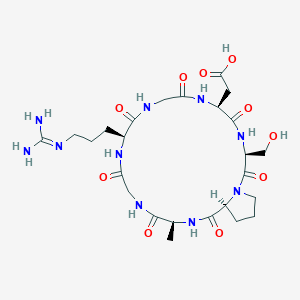
17-Fluoro-3-methylheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Fluoro-3-methylheptadecanoic acid (17-FMHA) is a synthetic fatty acid analog that has been used in scientific research to investigate the metabolic and physiological effects of fatty acids. The unique properties of 17-FMHA make it a valuable tool for studying the mechanisms of action of fatty acids in the body.
Mecanismo De Acción
The mechanism of action of 17-Fluoro-3-methylheptadecanoic acid is not fully understood, but it is believed to act as a substrate for fatty acid metabolism. Once inside the cell, 17-Fluoro-3-methylheptadecanoic acid is metabolized in a similar manner to other fatty acids, leading to the production of energy and the synthesis of lipids.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 17-Fluoro-3-methylheptadecanoic acid are diverse and depend on the specific research application. Some of the observed effects of 17-Fluoro-3-methylheptadecanoic acid include increased fatty acid oxidation, altered lipid synthesis, and changes in cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 17-Fluoro-3-methylheptadecanoic acid in lab experiments is its ability to mimic the properties of natural fatty acids. This allows researchers to investigate the effects of fatty acids on cellular metabolism and physiology in a controlled environment. However, there are also limitations to using 17-Fluoro-3-methylheptadecanoic acid, such as its potential toxicity and the need for specialized equipment and expertise for synthesis and handling.
Direcciones Futuras
There are many potential future directions for research involving 17-Fluoro-3-methylheptadecanoic acid. Some of these include investigating the effects of 17-Fluoro-3-methylheptadecanoic acid on specific cellular pathways, exploring the use of 17-Fluoro-3-methylheptadecanoic acid as a therapeutic agent for metabolic disorders, and developing new synthetic analogs of fatty acids for use in research. Additionally, further studies are needed to fully understand the mechanisms of action and potential limitations of 17-Fluoro-3-methylheptadecanoic acid.
Métodos De Síntesis
17-Fluoro-3-methylheptadecanoic acid is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis of 17-Fluoro-3-methylheptadecanoic acid requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
17-Fluoro-3-methylheptadecanoic acid has been used in a variety of scientific research applications. One of the primary uses of 17-Fluoro-3-methylheptadecanoic acid is in the study of fatty acid metabolism. Researchers have used 17-Fluoro-3-methylheptadecanoic acid to investigate the effects of fatty acids on cellular metabolism, energy production, and lipid storage.
Propiedades
Número CAS |
137442-09-2 |
|---|---|
Nombre del producto |
17-Fluoro-3-methylheptadecanoic acid |
Fórmula molecular |
C18H35FO2 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
17-fluoro-3-methylheptadecanoic acid |
InChI |
InChI=1S/C18H35FO2/c1-17(16-18(20)21)14-12-10-8-6-4-2-3-5-7-9-11-13-15-19/h17H,2-16H2,1H3,(H,20,21) |
Clave InChI |
DXJUVIXSSUYILQ-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCCCCCCCF)CC(=O)O |
SMILES canónico |
CC(CCCCCCCCCCCCCCF)CC(=O)O |
Sinónimos |
17-(18F)-fluoro-3-methylheptadecanoic acid 17-fluoro-3-methylheptadecanoic acid 17-FMHDA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)


